molecular formula C4H9Br2NO B6607873 4-amino-1-bromobutan-2-one hydrobromide CAS No. 2839143-09-6

4-amino-1-bromobutan-2-one hydrobromide

Cat. No.: B6607873
CAS No.: 2839143-09-6
M. Wt: 246.93 g/mol
InChI Key: PKNFJWUBWZVCQQ-UHFFFAOYSA-N
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Description

4-amino-1-bromobutan-2-one hydrobromide: is an organic compound with the molecular formula C4H8BrNO·HBr It is a brominated derivative of butanone, featuring both an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-bromobutan-2-one hydrobromide typically involves the bromination of 4-amino-2-butanone. The reaction is carried out in the presence of hydrobromic acid, which serves both as a bromine source and as a medium to stabilize the product. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Hydrobromic acid or a mixture of hydrobromic acid and water.

    Reaction Time: Several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with controlled temperature and stirring.

    Purification: Crystallization or recrystallization to obtain pure product.

    Quality Control: Analytical techniques such as NMR and HPLC to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-amino-1-bromobutan-2-one hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, and mild heating.

    Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, room temperature to slightly elevated temperatures.

Major Products:

    Substitution: Various substituted butanones depending on the nucleophile used.

    Reduction: 4-amino-1-butanol.

    Oxidation: 4-nitro-1-bromobutan-2-one.

Scientific Research Applications

4-amino-1-bromobutan-2-one hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-1-bromobutan-2-one hydrobromide involves its reactivity due to the presence of both the amino and bromine groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    4-amino-2-butanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-bromo-2-butanone: Lacks the amino group, limiting its applications in biochemical studies.

    4-amino-1-butanol:

Uniqueness: 4-amino-1-bromobutan-2-one hydrobromide is unique due to the presence of both the amino and bromine groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

4-amino-1-bromobutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO.BrH/c5-3-4(7)1-2-6;/h1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNFJWUBWZVCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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